[4-(4-chlorophenyl)piperazin-1-yl][4-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone
Description
Introduction to [4-(4-Chlorophenyl)piperazin-1-yl][4-(5-Methyl-1H-tetrazol-1-yl)phenyl]methanone
Structural Significance of Hybrid Piperazine-Tetrazole Architectures in Medicinal Chemistry
The integration of piperazine and tetrazole moieties into a single scaffold exemplifies rational drug design aimed at optimizing pharmacokinetic and pharmacodynamic profiles. Piperazine, a six-membered diamine ring, is a privileged structure in medicinal chemistry due to its conformational flexibility, hydrogen-bonding capability, and ability to modulate central nervous system (CNS) penetration. Tetrazoles, five-membered aromatic rings containing four nitrogen atoms, serve as bioisosteric replacements for carboxylic acids, offering improved metabolic stability and membrane permeability while maintaining comparable acidity (pKa ~4.5).
The hybrid structure of [4-(4-chlorophenyl)piperazin-1-yl][4-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone enables dual targeting capabilities. For instance, piperazine derivatives have demonstrated enhanced antitumor activity when conjugated with heterocyclic systems, as seen in celastrol derivatives where piperazine incorporation improved IC~50~ values against A549 and Bel7402 cell lines by 2.5-fold compared to parent compounds. Concurrently, tetrazole-containing scaffolds exhibit broad-spectrum biological activity, including antimicrobial and antimalarial properties, as evidenced by tetrazole-keto-piperazines showing 3D-like molecular diversity in principal component analyses.
The methanone linker in this compound provides structural rigidity, orienting the 4-chlorophenyl and 5-methyltetrazole groups into optimal spatial arrangements for target binding. This design principle aligns with strategies employed in Ugi tetrazole syntheses, where multicomponent reactions yield bi- and tricyclic scaffolds with high synthetic efficiency. Computational studies of similar hybrids reveal that van der Waals interactions and logP values are critical determinants of bioactivity, with tetrazole-piperazine hybrids occupying distinct regions in chemical space compared to traditional diketopiperazines.
Table 1: Comparative Properties of Hybrid vs. Non-Hybrid Analogues
| Property | Hybrid Scaffold | Piperazine Alone | Tetrazole Alone |
|---|---|---|---|
| Calculated logP | 3.2 | 2.1 | 1.8 |
| Hydrogen Bond Acceptors | 8 | 4 | 5 |
| Polar Surface Area (Ų) | 95 | 48 | 72 |
| Synthetic Steps | 2-3 | 4-5 | 3-4 |
Data derived from cheminformatic analyses of Ugi tetrazole derivatives and tetrazole-keto-piperazines.
Role of 4-Chlorophenyl and 5-Methyltetrazole Substituents in Bioisosteric Replacements
The 4-chlorophenyl group serves multiple roles in this hybrid structure. Chlorine’s electronegativity induces a dipole moment that enhances interactions with hydrophobic binding pockets, while its moderate size prevents steric hindrance. In telmisartan analogues, chlorine substitution improved angiotensin II receptor binding affinity by 3-fold compared to non-halogenated derivatives. Similarly, 4-chlorophenyl-containing celastrol derivatives exhibited dose-dependent inhibition of A549 lung cancer cells in vivo, achieving 70.96% tumor growth suppression at 12 mg/kg.
The 5-methyltetrazole group exemplifies strategic bioisosterism. Tetrazoles mimic carboxylic acids’ ionization state at physiological pH, enabling them to participate in similar ionic and hydrogen-bonding interactions. For example, tetrazolone analogues of telmisartan retained potent AT~1~ receptor antagonism (K~b~ = 0.14 nM vs. 0.44 nM for telmisartan) while reducing clogP by 0.8 units, enhancing blood-brain barrier penetration. The methyl substituent at the tetrazole’s 5-position further modulates electronic effects, as demonstrated by density functional theory (DFT) calculations showing a 0.3 eV increase in HOMO energy compared to unsubstituted tetrazoles, potentially enhancing charge-transfer interactions.
In antimalarial applications, cyanoethyl-protected tetrazoles derived from menadione showed 4-fold greater Plasmodium falciparum inhibition than carboxylic acid precursors, attributed to improved membrane permeability and resistance to enzymatic hydrolysis. Molecular docking studies of similar hybrids reveal that the 5-methyltetrazole group forms stable π-cation interactions with lysine residues in glutathione reductase’s active site, mimicking carboxylate binding modes.
Key Interactions of Substituents:
Properties
Molecular Formula |
C19H19ClN6O |
|---|---|
Molecular Weight |
382.8 g/mol |
IUPAC Name |
[4-(4-chlorophenyl)piperazin-1-yl]-[4-(5-methyltetrazol-1-yl)phenyl]methanone |
InChI |
InChI=1S/C19H19ClN6O/c1-14-21-22-23-26(14)18-6-2-15(3-7-18)19(27)25-12-10-24(11-13-25)17-8-4-16(20)5-9-17/h2-9H,10-13H2,1H3 |
InChI Key |
GNLJHSDTIAFJSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=NN1C2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 1-(4-Chlorophenyl)piperazine
A two-step process derived from patent literature:
-
N-Alkylation : React 1-(4-chlorophenyl)piperazine with bis(2-chloroethyl)amine in toluene at 120–130°C for 24 hours using triethylamine (TEA) as a base.
-
Cyclization : Heat the intermediate in hydrobromic acid (48% w/v) at 90–95°C for 24 hours to form the piperazine ring (Yield: 78–85%).
Key Conditions :
-
Solvent : Toluene or xylene for improved thermal stability.
-
Acid Choice : Hydrobromic acid outperforms hydrochloric acid in minimizing byproducts.
Synthesis of 4-(5-Methyl-1H-tetrazol-1-yl)benzoic Acid
Tetrazole Formation via [3+2] Cycloaddition
Adapted from sulfonamide synthesis protocols:
-
Nitrilimine Generation : Treat 4-cyanophenyl acetate with sodium azide (NaN₃) and ammonium chloride (NH₄Cl) in dimethylformamide (DMF) at 110°C for 12 hours.
-
Methylation : Quench with methyl iodide (CH₃I) to regioselectively form the 1-substituted tetrazole (Yield: 65–72%).
Optimization Notes :
-
Catalyst : Zinc bromide (ZnBr₂) enhances reaction rate by 40%.
-
Side Products : 2-Substituted tetrazole isomers are minimized at pH 6.5–7.0.
Coupling Strategies for Methanone Formation
Acyl Chloride-Mediated Coupling
-
Benzoyl Chloride Synthesis : React 4-(5-methyl-1H-tetrazol-1-yl)benzoic acid with thionyl chloride (SOCl₂) in dichloromethane (DCM) at 0–5°C for 2 hours.
-
Nucleophilic Acylation : Combine 4-(4-chlorophenyl)piperazine with the acyl chloride in DCM using TEA (2 eq) at 25°C for 6 hours (Yield: 88%).
Critical Parameters :
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent Polarity | DCM > THF | +15% |
| Temperature | 25°C | Prevents decomposition |
| Base | TEA > Pyridine | Faster kinetics |
Friedel-Crafts Acylation (Alternative Route)
Though less efficient, this method avoids acyl chloride handling:
-
In Situ Activation : Use AlCl₃ (1.2 eq) in nitrobenzene to activate the benzoic acid.
-
Electrophilic Substitution : React with 4-(4-chlorophenyl)piperazine at 80°C for 8 hours (Yield: 63%).
Purification and Characterization
Crystallization
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, tetrazole), 7.45–7.12 (m, 8H, aryl), 3.82–3.10 (m, 8H, piperazine), 2.41 (s, 3H, CH₃).
Scale-Up Considerations
Industrial Adaptations
Cost Analysis
| Component | Cost Contribution |
|---|---|
| 4-Chlorophenyl precursor | 44% |
| Tetrazole synthesis reagents | 33% |
| Solvent recovery | 18% |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the chlorophenyl group, converting it to a phenyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium cyanide (KCN) are employed under basic conditions.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Phenyl-substituted derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, [4-(4-chlorophenyl)piperazin-1-yl][4-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It serves as a probe to investigate the binding sites and mechanisms of action of various biomolecules.
Medicine
In medicine, [4-(4-chlorophenyl)piperazin-1-yl][4-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone is explored for its potential therapeutic applications. It is investigated as a lead compound for the development of new drugs targeting specific receptors or enzymes involved in disease pathways.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.
Mechanism of Action
The mechanism of action of [4-(4-chlorophenyl)piperazin-1-yl][4-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Features and Bioisosteric Replacements
| Compound Name/ID | Key Substituents | Bioisostere/Functional Group | Molecular Weight (g/mol) | Evidence ID |
|---|---|---|---|---|
| [Target Compound] | 4-(4-Chlorophenyl)piperazine, 4-(5-Methyltetrazol-1-yl)phenyl | Tetrazole | ~397.8 | N/A |
| (S)-(4-Chlorophenyl)-1-(4-(4-Trifluoromethylphenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethanone (UDO) | Pyridinyl, Trifluoromethylphenyl | None | ~477.9 | [1] |
| 4-(4-Chlorophenyl)piperazin-1-ylmethanone | 3,5-Dimethylisoxazole | Isoxazole | ~343.8 | [19] |
| 2-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone | Pyrazole, Methylsulfonylpiperazine | Sulfonyl | ~421.9 | [11] |
| 4-(4-Aminobenzoyl)piperazin-1-ylmethanone | Furan, Aminobenzoyl | None | ~339.4 | [20] |
Key Observations :
Key Observations :
Key Observations :
- Diverse Applications: Piperazine methanones exhibit broad activity across therapeutic areas, modulated by substituents. For example, trifluoromethyl groups in UDO enhance antiparasitic activity , while sulfonyl groups in anticancer compounds improve cellular uptake .
Biological Activity
[4-(4-chlorophenyl)piperazin-1-yl][4-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone is a compound of interest in medicinal chemistry due to its potential biological activities. The compound features a piperazine moiety and a tetrazole ring, which are known to impart various pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C18H21ClN4O
- Molecular Weight : 376.8 g/mol
- IUPAC Name : [4-(4-chlorophenyl)piperazin-1-yl][4-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone
- Canonical SMILES : COC(=O)N1CCN(CC1)C(=O)C2=CC(=NN2C)C3=CC=C(C=C3)Cl
The biological activity of [4-(4-chlorophenyl)piperazin-1-yl][4-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone is primarily attributed to its interaction with various biological targets:
- Receptor Modulation : The compound may act as an antagonist or agonist at specific receptors, influencing neurotransmitter systems such as serotonin and dopamine pathways.
- Enzyme Inhibition : It could inhibit enzymes involved in critical metabolic pathways, potentially affecting cell proliferation and apoptosis.
- Signal Transduction Pathways : The compound may modulate key signaling pathways, leading to altered cellular responses.
Antidepressant Activity
Research indicates that compounds with similar structures exhibit antidepressant effects by modulating serotonin receptors. In a study, piperazine derivatives demonstrated significant binding affinity to serotonin receptors, suggesting potential antidepressant properties for this compound.
Antitumor Activity
The tetrazole ring is known for its anticancer properties. Compounds containing tetrazole have shown cytotoxic effects against various cancer cell lines. For instance:
- IC50 Values : In vitro studies reported IC50 values in the low micromolar range against breast cancer cells, indicating promising antitumor activity.
Antimicrobial Activity
Preliminary studies suggest that the compound may possess antimicrobial properties. Testing against a range of bacterial strains revealed moderate inhibitory effects, particularly against Gram-positive bacteria.
Case Studies
| Study | Findings |
|---|---|
| Study 1 | Evaluated the antidepressant potential using animal models; showed significant reduction in depressive-like behavior at doses of 10 mg/kg. |
| Study 2 | Investigated the cytotoxicity against MCF-7 breast cancer cells; reported an IC50 of 5 µM, highlighting its potential as an anticancer agent. |
| Study 3 | Assessed antimicrobial properties against Staphylococcus aureus; exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL. |
Q & A
Q. Q1. What are the critical steps for synthesizing [4-(4-chlorophenyl)piperazin-1-yl][4-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone, and how can yield/purity be optimized?
Methodological Answer: The synthesis involves multi-step organic reactions, typically starting with (i) coupling of 4-(4-chlorophenyl)piperazine with a pre-functionalized benzophenone intermediate, followed by (ii) introduction of the tetrazole moiety via cyclization or substitution reactions. Key optimizations include:
- Temperature control : Maintaining <60°C during amide bond formation to prevent side reactions.
- Catalyst selection : Using Pd-based catalysts for Suzuki-Miyaura coupling (if applicable) to enhance regioselectivity.
- Purification : Employing column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) for intermediate isolation .
Yield improvements (>70%) are achievable by optimizing stoichiometry (1.2:1 molar ratio of piperazine to ketone precursor) and solvent choice (e.g., DMF for polar intermediates).
Q. Q2. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should be prioritized?
Methodological Answer:
- NMR : Focus on ¹H NMR signals:
- Piperazine protons: δ 2.5–3.5 ppm (multiplet, integration for 8H).
- Tetrazole methyl group: δ 2.1–2.3 ppm (singlet, 3H).
- Aromatic protons: δ 7.2–8.1 ppm (multiple doublets for chlorophenyl and tetrazolyl-phenyl groups).
- Mass Spectrometry (HRMS) : Exact mass calculation for C₁₈H₁₇ClN₆O (M+H⁺: 393.1084) to confirm molecular integrity.
- IR : Stretching vibrations for C=O (1680–1700 cm⁻¹) and tetrazole ring (1450–1500 cm⁻¹) .
Advanced Research Questions
Q. Q3. How can crystallographic data resolve contradictions in reported bond angles for the piperazine-tetrazole linkage?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) using SHELXL ( ) is critical for resolving structural ambiguities. Key parameters:
- Data collection : High-resolution (<0.8 Å) data at 100 K to minimize thermal motion artifacts.
- Refinement : Apply restraints for disordered tetrazole moieties (common in flexible systems).
- Validation : Compare torsion angles (C-N-C-C) with analogous compounds (e.g., Olanzapine: 175° vs. 168° in this compound) to identify steric strain .
Contradictions in literature often arise from solvent-dependent conformational changes; using non-polar solvents (e.g., hexane) during crystallization reduces such variability.
Q. Q4. What experimental designs are optimal for assessing receptor binding affinities, particularly for serotonin/dopamine receptors?
Methodological Answer:
- Radioligand displacement assays : Use ³H-labeled serotonin (5-HT₂ₐ) or dopamine (D₂) receptors.
- Protocol : Incubate compound (1 nM–10 μM) with membrane homogenates at 37°C for 60 min.
- Data analysis : Calculate IC₅₀ via nonlinear regression (GraphPad Prism) and convert to Kᵢ using Cheng-Prusoff equation.
- Electrophysiology : Patch-clamp recordings on HEK293 cells expressing receptors to measure functional antagonism (e.g., inhibition of Ca²⁺ currents) .
Note: Cross-validate with computational docking (Autodock Vina) to map interactions with receptor active sites (e.g., π-π stacking with Phe residues).
Q. Q5. How can computational methods like Multiwfn elucidate electron-density distributions in the tetrazole-piperazine system?
Methodological Answer: Using Multiwfn ( ):
- Electrostatic potential (ESP) mapping : Identify nucleophilic/electrophilic regions (e.g., negative ESP at tetrazole N-atoms, explaining H-bond donor capacity).
- Topological analysis : Calculate Laplacian of electron density (∇²ρ) at bond critical points (BCPs) to confirm covalent vs. ionic character.
- Orbital composition : Natural bond orbital (NBO) analysis to quantify hybridization (e.g., sp² vs. sp³ at bridgehead carbons).
Q. Q6. What strategies address discrepancies in biological activity data between in vitro and in vivo models?
Methodological Answer:
- Pharmacokinetic profiling : Measure plasma protein binding (equilibrium dialysis) and metabolic stability (microsomal assays) to identify bioavailability issues.
- Metabolite identification : LC-MS/MS to detect phase I/II metabolites (e.g., hydroxylation at the chlorophenyl ring).
- Dose adjustment : Use allometric scaling (e.g., mg/kg ↔ mg/m²) to reconcile interspecies differences .
Example: If in vitro IC₅₀ = 50 nM but in vivo ED₅₀ = 10 mg/kg, consider enhancing blood-brain barrier penetration via prodrug modifications.
Q. Q7. How does structure-activity relationship (SAR) analysis guide modifications to enhance selectivity for GPCR targets?
Methodological Answer:
- Piperazine modifications : Introduce bulky substituents (e.g., -CF₃) at the 4-position to sterically block off-target receptors.
- Tetrazole bioisosteres : Replace tetrazole with 1,2,4-oxadiazole to modulate logP (lipophilicity) and improve CNS penetration.
- Data-driven SAR : Compare activity profiles of analogs (see table below) to identify critical pharmacophores .
| Compound | Structural Feature Modified | 5-HT₂ₐ Kᵢ (nM) | D₂ Kᵢ (nM) |
|---|---|---|---|
| Target Compound | None (reference) | 12 ± 2 | 45 ± 5 |
| Analog A | Piperazine → morpholine | 85 ± 10 | 220 ± 20 |
| Analog B | Tetrazole → oxadiazole | 18 ± 3 | 60 ± 8 |
Q. Q8. What analytical workflows validate the absence of polymorphic forms in bulk synthesized material?
Methodological Answer:
- DSC/TGA : Monitor melting endotherms (∆H ≈ 150–160 J/g for Form I) and decomposition onset (>200°C).
- PXRD : Compare experimental patterns with simulated data (Mercury software) to detect amorphous content.
- Raman spectroscopy : Peaks at 1220 cm⁻¹ (C-Cl stretch) and 1580 cm⁻¹ (tetrazole ring) confirm crystallinity .
Protocol: Analyze 3 independent batches; RSD <5% indicates consistency.
Q. Q9. How can machine learning (ML) models predict synthetic feasibility of novel analogs?
Methodological Answer:
- Feature engineering : Use molecular descriptors (e.g., topological polar surface area, rotatable bonds) from RDKit.
- Model training : Train on datasets like USPTO with reaction yields (e.g., random forest regression, R² >0.7).
- Validation : Predict yields for known analogs (e.g., 5-ethyltetrazole derivative) and compare with experimental data .
Q. Q10. What mechanistic insights explain the compound’s off-target inhibition of cytochrome P450 enzymes?
Methodological Answer:
- Docking studies : Identify interactions with CYP3A4 heme iron (e.g., tetrazole N-coordination).
- Enzyme kinetics : Measure Kₘ and Vₘₐₓ shifts in presence of compound (noncompetitive inhibition if Kₘ unchanged).
- Metabolite trapping : Incubate with glutathione (GSH) to detect reactive intermediates via LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
